methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777834
InChI: InChI=1S/C21H30N4O4/c1-29-20(27)15-17-7-9-24(10-8-17)19(26)16-22-21(28)25-13-11-23(12-14-25)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,22,28)
SMILES:
Molecular Formula: C21H30N4O4
Molecular Weight: 402.5 g/mol

methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

CAS No.:

Cat. No.: VC14777834

Molecular Formula: C21H30N4O4

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate -

Specification

Molecular Formula C21H30N4O4
Molecular Weight 402.5 g/mol
IUPAC Name methyl 2-[1-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperidin-4-yl]acetate
Standard InChI InChI=1S/C21H30N4O4/c1-29-20(27)15-17-7-9-24(10-8-17)19(26)16-22-21(28)25-13-11-23(12-14-25)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,22,28)
Standard InChI Key DTXJXSANMFWWKN-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a complex organic compound belonging to the class of piperidine derivatives. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems. The compound's structure includes a piperidine ring, a phenylpiperazine moiety, and a glycine derivative, contributing to its pharmacological properties.

Synthesis

The synthesis of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate involves multiple synthetic steps. These reactions often occur in solvents such as dimethylformamide or acetonitrile at elevated temperatures to drive the reaction to completion.

Biological Activity and Potential Applications

  • Mechanism of Action: The compound primarily interacts with neurotransmitter receptors in the central nervous system. It is hypothesized to exhibit significant binding affinities for serotonin receptors, suggesting potential efficacy in treating mood disorders.

  • Potential Applications: Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate has potential applications in treating neurological disorders. It has been studied as a potential acetylcholinesterase inhibitor, which could enhance acetylcholine levels in the brain, making it relevant for conditions like Alzheimer's disease and epilepsy.

Comparison with Similar Compounds

Compound NameStructureNotable Activity
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideContains a piperazine and phenyl groupAnticonvulsant activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideFeatures a pyrimidine ringAcetylcholinesterase inhibitory activity
N-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)benzamideContains trifluoromethyl groupPotential antipsychotic effects

Research Findings

Research on methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate highlights its potential in drug discovery due to its unique combination of structural elements. Its ability to act as both an acetylcholinesterase inhibitor and a versatile building block for further synthetic modifications makes it valuable in pharmacological studies.

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